molecular formula C9H13NO2S B1290395 Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate CAS No. 354587-62-5

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1290395
CAS No.: 354587-62-5
M. Wt: 199.27 g/mol
InChI Key: JPMQBORRLKYYPC-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13NO2S. It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and N,N’-diethylthiourea. This reaction is typically carried out under mild conditions and yields the target compound in a relatively high yield of 75% .

Another method involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This method is used to prepare pharmaceutical intermediates and other derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it may interact with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing uric acid levels in the body . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

This compound is unique due to its specific structure and the resulting chemical and biological properties, making it valuable in diverse applications.

Properties

IUPAC Name

ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQBORRLKYYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634967
Record name Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354587-62-5
Record name Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloroacetoacetate (2.00 g, 10.04 mmol) and thiopropionamide (1.00 g, 11.22 mmol) in ethanol (100 mL) was heated at reflux overnight. The solvent was evaporated and dichloromethane (100 mL) added. The solution was washed with water (2×100 mL) and brine (100 mL), dried (MgSO4), filtered, evaporated and the concentrate was chromatographed over silica gel (10% ethyl acetate/hexanes) to give 2-ethyl-4-methylthiazole-5-carboxylic acid ethyl ester (1.63 g, 81% yield) as a colorless liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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